molecular formula C13H18O5 B1591213 3,4-Bis(2-methoxyethoxy)benzaldehyde CAS No. 80407-64-3

3,4-Bis(2-methoxyethoxy)benzaldehyde

Cat. No. B1591213
CAS RN: 80407-64-3
M. Wt: 254.28 g/mol
InChI Key: GPEGMQBVLGNIMY-UHFFFAOYSA-N
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Patent
US08349847B2

Procedure details

80.0 g (0.57 mol) of 3,4-dihydroxy benzaldehyde and 800.0 ml of acetone were charged into 2.0 L4 necked round bottom flask, connect to a mechanical stirrer, thermo meter socket and condenser at 25-30° C. Reaction mass was stirred for 20 min. 324.0 g (1.74 mol) of 1-iodo-2-methoxy-ethane and 240.0 g (1.70 mol) of potassium carbonate were charged. Reaction mass was heated to reflux. Reaction mass temperature was maintained at reflux for 6 hours. Reaction mass temperature was cooled to 25-30° C. and inorganic solid was filtered. Acetone was completely distilled under vacuum at below 60° C. Remaining mass was diluted with 400.0 ml of DM water. Compound was extracted with 400.0 ml of ethyl acetate and organic layer was dried with sodiumsulphate. Ethyl acetate was completely distilled under vacuum and finally applied high vacuum at below 60° C. 69.20 g of crude product (Oil) was obtained (yield: 47.0% by theory).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
324 g
Type
reactant
Reaction Step Two
Quantity
240 g
Type
reactant
Reaction Step Two
Yield
47%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].I[CH2:12][CH2:13][O:14][CH3:15].[C:16](=[O:19])([O-])[O-].[K+].[K+].[CH3:22][C:23](C)=O>>[CH3:15][O:14][CH2:13][CH2:12][O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH2:22][CH2:23][O:19][CH3:16])[CH:5]=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1O
Name
Quantity
800 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
324 g
Type
reactant
Smiles
ICCOC
Name
Quantity
240 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
connect to a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
at 25-30° C
CUSTOM
Type
CUSTOM
Details
Reaction mass
CUSTOM
Type
CUSTOM
Details
Reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
CUSTOM
Type
CUSTOM
Details
Reaction mass temperature
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Reaction mass temperature
FILTRATION
Type
FILTRATION
Details
inorganic solid was filtered
DISTILLATION
Type
DISTILLATION
Details
Acetone was completely distilled under vacuum at below 60° C
ADDITION
Type
ADDITION
Details
Remaining mass was diluted with 400.0 ml of DM water
EXTRACTION
Type
EXTRACTION
Details
Compound was extracted with 400.0 ml of ethyl acetate and organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with sodiumsulphate
DISTILLATION
Type
DISTILLATION
Details
Ethyl acetate was completely distilled under vacuum and finally applied high vacuum at below 60° C

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COCCOC=1C=C(C=O)C=CC1OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 69.2 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.